molecular formula C18H36OSn B15167407 1-(Tributylstannyl)hex-2-EN-1-one CAS No. 648428-88-0

1-(Tributylstannyl)hex-2-EN-1-one

Cat. No.: B15167407
CAS No.: 648428-88-0
M. Wt: 387.2 g/mol
InChI Key: JISUAOCIWQKJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tributylstannyl)hex-2-EN-1-one is an organotin compound that features a vinylstannane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tributylstannyl)hex-2-EN-1-one can be synthesized through the hydrostannation of terminal alkynes. This process involves the addition of tributyltin hydride to an alkyne in the presence of a palladium catalyst. The reaction typically proceeds with high regioselectivity, favoring the formation of the vinylstannane product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Tributylstannyl)hex-2-EN-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Tributylstannyl)hex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tributylstannyl)hex-2-EN-1-one involves the formation of reactive intermediates, such as radicals or organometallic complexes. These intermediates facilitate various chemical transformations, including the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tributylstannyl)hex-2-EN-1-one is unique due to its specific vinylstannane structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and material science .

Properties

CAS No.

648428-88-0

Molecular Formula

C18H36OSn

Molecular Weight

387.2 g/mol

IUPAC Name

1-tributylstannylhex-2-en-1-one

InChI

InChI=1S/C6H9O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h4-5H,2-3H2,1H3;3*1,3-4H2,2H3;

InChI Key

JISUAOCIWQKJAX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=O)C=CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.